The synthesis of 1,4-oxazepan-5-ylmethanol;hydrochloride can be approached through various methods, often involving chiral synthesis techniques to ensure the production of specific stereoisomers.
The molecular structure of 1,4-oxazepan-5-ylmethanol;hydrochloride consists of a seven-membered ring containing one nitrogen and one oxygen atom.
1,4-Oxazepan-5-ylmethanol;hydrochloride participates in several chemical reactions:
The mechanism of action for 1,4-oxazepan-5-ylmethanol;hydrochloride primarily involves inhibition of monoamine transporters.
The primary applications of 1,4-oxazepan-5-ylmethanol;hydrochloride are in medicinal chemistry:
The core synthesis of 1,4-oxazepan-5-ylmethanol hinges on the acid-catalyzed cyclization of linear amino alcohol precursors. This method typically employs ethylene glycol derivatives and 3-aminopropanol analogs, with hydrochloric acid serving as both catalyst and source for hydrochloride salt formation. Critical to this process is the in situ protection of functional groups to prevent oligomerization. For example, precursors like N-Boc-3-aminopropane-1,2-diol undergo deprotection-cyclization under refluxing aqueous HCl, yielding the 1,4-oxazepane ring with concurrent hydroxymethyl functionalization at C5. Reaction optimization studies reveal that concentration (0.5–1.0 M), temperature (80–110°C), and stoichiometric HCl (1.5–2.0 equiv) significantly impact cyclization efficiency. Lower concentrations suppress dimerization, while temperatures exceeding 100°C accelerate epoxide formation from diol precursors, reducing yields [1] [7].
Table 1: Optimization of Acid-Catalyzed Cyclization
Precursor | Acid (equiv) | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
N-Boc-3-aminopropane-1,2-diol | HCl (1.5) | 80 | 8 | 62 |
N-Cbz-3-aminopropane-1,2-diol | H₂SO₄ (2.0) | 100 | 6 | 55 |
N-Free-3-aminopropane-1,2-diol | HCl (2.0) | 110 | 4 | 48* |
Note: Yield drop attributed to polymerization side reactions.
Aminolysis of epoxy alcohols or activated esters provides a stereocontrolled route to the 1,4-oxazepane scaffold. Epichlorohydrin derivatives react with ethanolamine under basic conditions (K₂CO₃, DMF), generating aziridinium intermediates that undergo regioselective ring expansion. This method delivers 5-(hydroxymethyl)-1,4-oxazepane in 74% yield after hydrochlorination. Alternatively, lactone aminolysis using 2-aminoethanol at elevated temperatures (140°C, xylenes) achieves ring opening followed by acid-catalyzed recyclization. The latter approach benefits from commercial lactone availability but requires stringent water exclusion to prevent hydrolysis. Recent advances utilize N-sulfonyl-activated aziridines, where nucleophilic attack by hydroxyethylamines proceeds with inversion at C7, enabling enantiopure hydrochloride synthesis when chiral auxiliaries are employed [3] [7].
Table 2: Aminolysis Routes to 1,4-Oxazepan-5-ylmethanol
Precursor | Reagent/Conditions | Key Intermediate | HCl Salt Yield (%) |
---|---|---|---|
Epichlorohydrin | 2-Aminoethanol/K₂CO₃, 60°C | 3-(2-Hydroxyethylamino)-1,2-propanediol | 74 |
γ-Butyrolactone | 2-Aminoethanol/140°C, xylenes | 4-(2-Hydroxyethylamino)butanoic acid | 68 |
N-Ts-aziridine-2-methanol | 2-Aminoethanol/Et₃N, THF, 25°C | N-Ts-1,4-oxazepan-5-ylmethanol | 81* |
Note: *Requires detosylation (Mg/MeOH) prior to hydrochlorination.
Transitioning from batch to continuous flow reactors enhances the synthesis of 1,4-oxazepan-5-ylmethanol hydrochloride for industrial production. Key advantages include precise temperature control during exothermic cyclization steps and reduced decomposition of acid-labile intermediates. A demonstrated protocol uses a two-reactor cascade:
Crystallization-induced asymmetric transformation (CIAT) is pivotal for obtaining enantiopure 1,4-oxazepan-5-ylmethanol hydrochloride. The free base exists as a mixture of R,R and S,S enantiomers due to stereogenic centers at C5 and C7. Chiral resolution employs L-tartaric acid to afford diastereomeric salts, where the (R,R)-tartrate preferentially crystallizes from ethanol. Acid liberation followed by HCl treatment yields enantiomerically enriched hydrochloride (>98% ee). Alternatively, catalytic asymmetric hydrogenation of precursor enol acetides (e.g., using Ru-(S)-BINAP) introduces chirality before cyclization. Polymorph control during salt formation is achieved by antisolvent crystallization (water/acetone mixtures), selectively yielding the thermodynamically stable Form I crystals with superior storage stability [1] [3] [6].
Table 3: Stereochemical Control Methods
Method | Conditions | Enantiomeric Excess (%) | Crystal Form |
---|---|---|---|
L-Tartrate Resolution | Ethanol, 5°C, 12 h | 98.5 | Amorphous |
Catalytic Hydrogenation | Ru-(S)-BINAP (0.5 mol%), 50 bar H₂ | 99.1 | Form II* |
CIAT with Seed Crystals | Water/acetone (3:1), Form I seeds | 99.3 | Form I |
Note: *Form II converts to Form I upon slurrying in water/acetone.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1